Isopropyl 4-amino-3-hydroxybutanoate

Catalog No.
S12916862
CAS No.
M.F
C7H15NO3
M. Wt
161.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl 4-amino-3-hydroxybutanoate

Product Name

Isopropyl 4-amino-3-hydroxybutanoate

IUPAC Name

propan-2-yl 4-amino-3-hydroxybutanoate

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C7H15NO3/c1-5(2)11-7(10)3-6(9)4-8/h5-6,9H,3-4,8H2,1-2H3

InChI Key

FUWPGVVCBXNGIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(CN)O

Isopropyl 4-amino-3-hydroxybutanoate is a chemical compound with the molecular formula C7H15NO3C_7H_{15}NO_3 and a molecular weight of approximately 161.20 g/mol. It is categorized as an amino acid derivative, specifically an ester of 4-amino-3-hydroxybutanoic acid. This compound features a branched isopropyl group attached to the hydroxylated amino acid backbone. Its physical properties include a density of 1.1g/cm31.1\,g/cm^3, a boiling point of approximately 269.9°C269.9\,°C at 760 mmHg, and a flash point of 117.0°C117.0\,°C .

Typical for amino acids and esters. These include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, leading to the formation of 4-amino-3-hydroxybutanoic acid and isopropanol.
  • Transamination: It may undergo transamination reactions where the amino group can be exchanged with another amino acid.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of amines.

These reactions are significant in both synthetic organic chemistry and metabolic pathways.

Several methods can be employed to synthesize Isopropyl 4-amino-3-hydroxybutanoate:

  • Esterification: This involves reacting 4-amino-3-hydroxybutanoic acid with isopropanol in the presence of an acid catalyst.
  • Biocatalysis: Enzymatic methods using specific enzymes can facilitate the conversion of precursor compounds into Isopropyl 4-amino-3-hydroxybutanoate with high specificity and yield.
  • Chemical Synthesis: Multi-step synthetic routes starting from simpler organic compounds can also yield this compound, often involving protection-deprotection strategies for functional groups.

Isopropyl 4-amino-3-hydroxybutanoate has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis or as a potential therapeutic agent due to its biological activity.
  • Nutraceuticals: It may be used in dietary supplements aimed at enhancing cognitive function or metabolic health.
  • Research: This compound can serve as a reagent in biochemical studies focusing on amino acid metabolism and enzyme activity.

Isopropyl 4-amino-3-hydroxybutanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarityUnique Features
(R)-4-Amino-3-hydroxybutanoic acid7013-07-21.00Natural form without isopropyl group
(S)-4-Amino-3-hydroxybutanoic acid6028-28-01.00Stereoisomer differing in spatial arrangement
(2S,3R)-rel-2-Amino-3-hydroxybutanoic acid80-68-20.78Different stereochemistry affecting biological activity
(2R,3S)-2-Amino-3-hydroxybutanoic acid632-20-20.78Variation in configuration impacting solubility
2-Amino-3-hydroxybutanoic acid7004-04-80.78Lacks amino substitution, influencing reactivity

These compounds illustrate the diversity within amino acid derivatives and their potential applications across various fields.

Molecular Architecture

Isopropyl 4-amino-3-hydroxybutanoate (IUPAC name: propan-2-yl 4-amino-3-hydroxybutanoate) has the molecular formula C₇H₁₅NO₃ and a molecular weight of 161.20 g/mol. Its structure consists of a butanoate backbone esterified with an isopropyl group at the C1 position, while the C3 and C4 positions bear hydroxyl and amino groups, respectively (Figure 1). The SMILES notation CC(C)OC(=O)CC(CN)O highlights the connectivity of these groups, with five rotatable bonds contributing to conformational flexibility.

Table 1: Computed Physicochemical Properties of Isopropyl 4-Amino-3-Hydroxybutanoate

PropertyValue
Molecular Weight161.20 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bond Count5
XLogP3-AA (Lipophilicity)-0.7

The compound’s low lipophilicity (XLogP3-AA = -0.7) suggests moderate solubility in polar solvents, while the presence of multiple hydrogen-bonding groups indicates potential for intermolecular interactions.

Stereochemical Configuration

Although the PubChem entry does not specify stereochemical details, the absence of chiral indicators in the SMILES notation implies that the compound may exist as a racemic mixture or that studies have focused on its non-chiral form. However, the adjacent hydroxyl and amino groups on C3 and C4 create a potential stereogenic center, suggesting possible diastereomeric forms. Computational models predict that the hydroxyl group adopts a gauche conformation relative to the amino group, minimizing steric hindrance. Further experimental studies are required to resolve its absolute configuration.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

161.10519334 g/mol

Monoisotopic Mass

161.10519334 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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